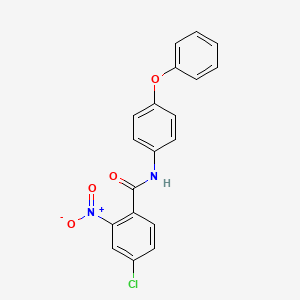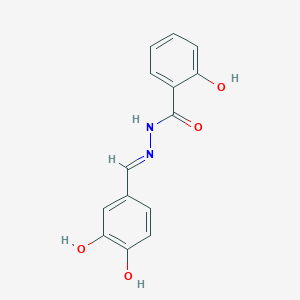![molecular formula C18H23F2NO B6063310 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA transaminase is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action makes CPP-115 a promising candidate for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy, such as valproic acid and vigabatrin.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain lead to increased inhibition of neuronal activity, which can result in a reduction in seizures and other neurological symptoms. However, excessive inhibition of neuronal activity can also lead to sedation and other side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in the brain. However, its high potency and selectivity can also make it difficult to study the effects of other enzymes involved in GABA metabolism. Additionally, this compound has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Orientations Futures
There are several potential future directions for the study of 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine and its therapeutic applications. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the effects of this compound on other neurotransmitter systems, such as dopamine and serotonin. Additionally, there is ongoing research into the use of this compound in combination with other drugs for the treatment of neurological disorders.
Méthodes De Synthèse
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the piperidine ring, followed by the introduction of the cyclobutylcarbonyl and 3,4-difluorophenylethyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to be effective in reducing seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
cyclobutyl-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO/c19-16-9-8-13(11-17(16)20)6-7-14-3-2-10-21(12-14)18(22)15-4-1-5-15/h8-9,11,14-15H,1-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOLPFQGPLWTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(cyclohexylamino)-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6063243.png)

![ethyl 4-({3-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B6063256.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6063265.png)
![{3-[5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6063271.png)
![2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6063272.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6063282.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6063304.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea](/img/structure/B6063327.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B6063339.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)